molecular formula C17H26O2 B12690035 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate CAS No. 85098-89-1

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate

Cat. No.: B12690035
CAS No.: 85098-89-1
M. Wt: 262.4 g/mol
InChI Key: GFFZFLWQIFTRRO-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate is a complex organic compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of multiple hydrogenated rings and functional groups, including an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group modifications to introduce the acetate group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetate group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-1-naphthyl acetate: Lacks the 3-(1-methylvinyl) group, resulting in different chemical properties.

    1,2,3,4,4a,5,8,8a-Octahydro-3-(1-methylvinyl)-1-naphthyl acetate: Similar structure but with variations in hydrogenation and functional groups.

Uniqueness

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate is unique due to its specific combination of hydrogenated rings and functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

CAS No.

85098-89-1

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

(7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl) acetate

InChI

InChI=1S/C17H26O2/c1-11(2)14-8-15-7-6-12(3)10-17(15,5)16(9-14)19-13(4)18/h6,14-16H,1,7-10H2,2-5H3

InChI Key

GFFZFLWQIFTRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CC(CC(C2(C1)C)OC(=O)C)C(=C)C

Origin of Product

United States

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